[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile
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Overview
Description
[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile is a synthetic organic compound with the molecular formula C12H9N3OS. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This compound features a pyrimidine ring, a phenyl group, and a sulfanyl acetonitrile moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile typically involves multi-step organic reactions One common method starts with the condensation of benzaldehyde, ethyl acetoacetate, and thiourea in the presence of a base such as sodium ethoxide This reaction forms the dihydropyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, converting the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs for treating infections and cancers.
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique structure makes it valuable in the synthesis of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with cell division processes or induce apoptosis in cancer cells. The exact pathways and targets are still under investigation, but its ability to modulate biological activities is well-documented.
Comparison with Similar Compounds
Similar Compounds
- [(6-Oxo-4-Methyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile
- [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)thio]acetic acid
- [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]propionitrile
Uniqueness
[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Compared to its analogs, it may offer better solubility, stability, or potency in certain applications, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-6-7-17-12-14-10(8-11(16)15-12)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXMFYYAURQRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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